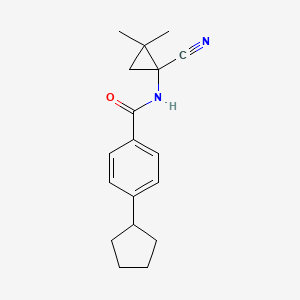
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide is a synthetic organic compound characterized by the presence of a cyano group, a dimethylcyclopropyl moiety, and a cyclopentylbenzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide typically involves the following steps:
Formation of the Dimethylcyclopropyl Moiety: This step involves the reaction of a suitable precursor with a cyclopropanating agent, such as diazomethane, under controlled conditions to form the 2,2-dimethylcyclopropyl group.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Coupling with 4-Cyclopentylbenzamide: The final step involves the coupling of the cyano-dimethylcyclopropyl intermediate with 4-cyclopentylbenzamide using a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium cyanide or potassium cyanide for nucleophilic substitution, halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique mechanical and thermal properties.
Biological Studies: The compound is used as a probe to study biological pathways and molecular interactions in various biological systems.
Industrial Applications: It is investigated for its potential use as an intermediate in the synthesis of other valuable compounds in the chemical industry.
Mecanismo De Acción
The mechanism of action of N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The cyano group and the cyclopropyl moiety play crucial roles in its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- N-(1-Cyano-2,2-dimethylcyclopropyl)-1-adamantanecarboxamide
- N-(1-Cyano-2,2-dimethylcyclopropyl)-4-fluoro-1H-pyrrole-2-carboxamide
- N-(1-Cyano-2,2-dimethylcyclopropyl)pyrimidine-4-carboxamide
Uniqueness
N-(1-Cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide is unique due to the presence of the cyclopentylbenzamide structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanism of action.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylcyclopropyl)-4-cyclopentylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-17(2)11-18(17,12-19)20-16(21)15-9-7-14(8-10-15)13-5-3-4-6-13/h7-10,13H,3-6,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVRBJLUUZDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(C#N)NC(=O)C2=CC=C(C=C2)C3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[b]thiophen-5-yl)-4-(4-methoxyphenylsulfonamido)benzamide](/img/structure/B2998675.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-phenylthiazol-2-yl)acrylonitrile](/img/structure/B2998677.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)

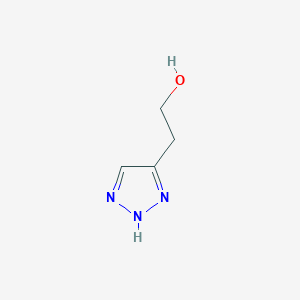
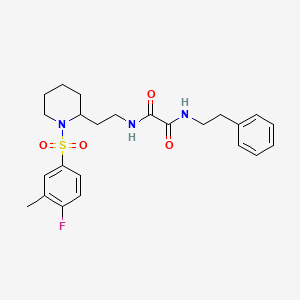


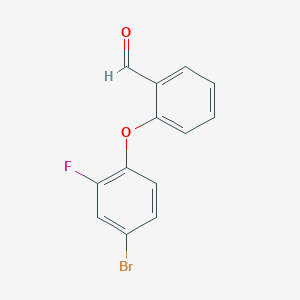
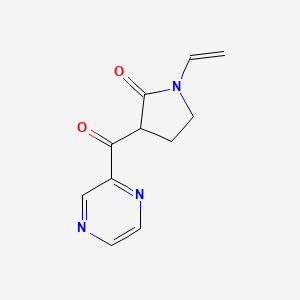

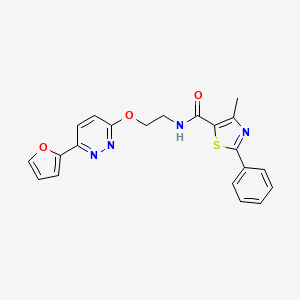
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-(1H-imidazol-2-YL)piperidin-1-YL]acetamide](/img/structure/B2998692.png)
![N-(3-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2998694.png)
